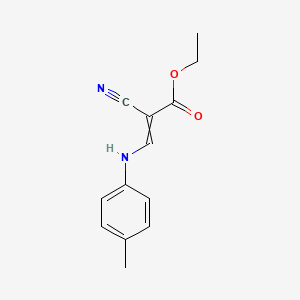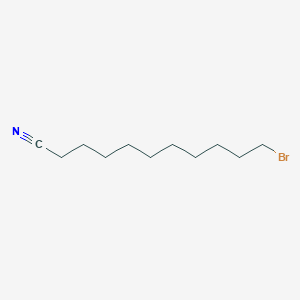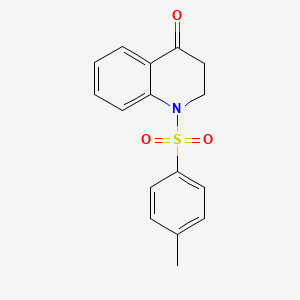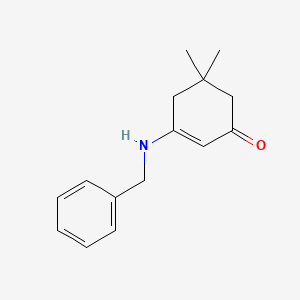
(2-Bromo-4-fluoro-phenoxy)-acetic acid
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-fluorophenoxy) acetic acid, involves refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone as solvent. This process leads to the formation of compounds that crystallize in the monoclinic crystal system, highlighting the method's efficiency in producing structurally complex molecules (Akhileshwari Prabhuswamy et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Bromo-4-fluoro-phenoxy)-acetic acid, such as 2-(4-fluorophenoxy) acetic acid, is characterized by monoclinic crystal systems with specific space groups, indicating a complex geometry that is stabilized by various intramolecular interactions, including C-H···O and C-H···Cg interactions. Such structures are further analyzed through Hirshfeld surface analysis and 3D energy frameworks to visualize packing modes, providing insight into the kinetic stability and reactivity of these molecules (Akhileshwari Prabhuswamy et al., 2021).
科学的研究の応用
Synthesis and Crystal Structure Analysis : The synthesis of 2-(4-fluorophenoxy) acetic acid was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate. This compound crystallizes in the monoclinic crystal system and demonstrates interactions like C-H···O and C-H···Cg in its structure. The study also involved Hirshfeld surface analysis, 3D energy frameworks, and DFT studies to understand the molecular stability and reactivity (Prabhuswamy et al., 2021).
Inhibition of Aldose Reductase for Diabetic Complications : A study designed and synthesized a series of (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors targeting aldose reductase, an enzyme implicated in diabetic complications. These inhibitors show promise due to their high binding affinity and specificity (Van Zandt et al., 2004).
Facile Synthesis of Novel Compounds : A facile synthesis method was developed for novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, starting from 3-fluoro-4-cyanophenol. These novel compounds were characterized using various analytical methods (Yuan Shi-tao, 2013).
Reactivity, Acidity, and Vibrational Spectra Analysis : A comparative DFT study on various halogen substituted phenylacetic acids, including fluoro, chloro, and bromo derivatives, was conducted. This study examined their reactivity, acidity, and vibrational spectra, contributing to a deeper understanding of these molecules (Srivastava et al., 2015).
Synthesis and Biological Screening : New aryloxyacetic acid analogs, including 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs, were synthesized and screened for biological activity. Some of these derivatives showed potent bioactivity against various bacteria and fungi (Dahiya et al., 2008).
Antibacterial and Antitubercular Activities : Research was conducted on the antibacterial and antitubercular activities of compounds derived from phenoxy or 4-bromophenoxy acetic acid. The study focused on their efficacy against pathogenic strains and Mycobacterium tuberculosis (Raja et al., 2010).
Synthesis of Quinoxalinone Derivatives : A novel synthesis approach for quinoxalinone derivatives was developed. These derivatives, with substituted C3-phenoxy side chains, were found to be potent aldose reductase inhibitors, important for diabetes treatment (Yang et al., 2012).
特性
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVZWZDNCWFYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307276 | |
| Record name | (2-Bromo-4-fluoro-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-fluoro-phenoxy)-acetic acid | |
CAS RN |
399-40-6 | |
| Record name | 2-(2-Bromo-4-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC190612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromo-4-fluoro-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)







![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)



![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
